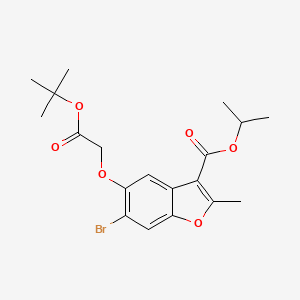

Isopropyl 6-bromo-5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

Description

Isopropyl 6-bromo-5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative characterized by a complex substitution pattern. The core benzofuran scaffold is substituted at positions 2, 3, 5, and 6:

- Position 2: A methyl group enhances steric bulk.

- Position 3: An isopropyl ester group (O-CO-O-CH(CH₃)₂) contributes to lipophilicity.

- Position 5: A 2-(tert-butoxy)-2-oxoethoxy substituent (OCH₂C(O)O-C(CH₃)₃), introducing steric hindrance and hydrolytic stability.

- Position 6: A bromine atom, which may influence electronic properties and reactivity.

Benzofuran derivatives are widely explored in medicinal chemistry due to their biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects . The tert-butoxy group in this compound likely enhances metabolic stability compared to smaller alkoxy substituents. Structural elucidation of such compounds often employs crystallographic tools like SHELX and ORTEP-3, which are critical for determining molecular conformations and intermolecular interactions .

Properties

IUPAC Name |

propan-2-yl 6-bromo-2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrO6/c1-10(2)24-18(22)17-11(3)25-14-8-13(20)15(7-12(14)17)23-9-16(21)26-19(4,5)6/h7-8,10H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFDTMUWVJHSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OC(C)(C)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the high purity required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- In contrast, the ethoxycarbonyl-ethoxy group in ’s compound offers flexibility but lower stability .

- Ester Group Impact : The isopropyl ester in the target compound balances lipophilicity and steric effects, whereas the 2-methoxyethyl ester in ’s analogue introduces polarity via the ether linkage .

- Physicochemical Properties : ’s compound shares the same molecular formula as the target compound but differs in ester group, leading to comparable molar mass but distinct solubility and boiling points .

Research Findings

Predicted Properties

- Solubility : The tert-butoxy group may reduce aqueous solubility, necessitating formulation optimization.

- Stability : The tert-butoxy oxoethoxy substituent is expected to resist hydrolysis better than ethoxy or methoxy analogues .

Biological Activity

Isopropyl 6-bromo-5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound, characterized by its unique benzofuran core and various functional groups, has been investigated for its pharmacological properties, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₁BrO₅, with a molecular weight of approximately 427.286 g/mol. The presence of a bromine atom at the 6-position and a tert-butoxy group attached to an oxoethoxy moiety significantly influences its chemical reactivity and biological activity.

Key Structural Features

- Benzofuran Core : Provides a scaffold for biological activity.

- Bromo Substituent : Enhances nucleophilic substitution reactions.

- Tert-butoxy Group : Increases solubility and reactivity.

- Oxoethoxy Moiety : May participate in various chemical transformations.

Antiprotozoal Effects

Research indicates that this compound exhibits notable antiprotozoal activity against pathogens such as Onchocerca volvulus and Schistosoma mansoni. These findings suggest its potential application in treating parasitic infections.

Antimicrobial Properties

The compound has also shown promise in targeting proteins related to tuberculosis, indicating its utility in developing treatments against various infectious diseases. Interaction studies have revealed that it interacts with several biological targets, particularly proteins associated with Mycobacterium tuberculosis.

Case Studies and Research Findings

- Ehmt2 Inhibition : Derivatives of this compound are being investigated as potential inhibitors of Ehmt2, which could have implications in cancer treatment. Initial studies suggest that these derivatives may effectively inhibit cellular proliferation in cancer cell lines.

- Antibacterial Activity : In vitro studies have demonstrated moderate antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) indicating selective action against specific strains.

- Cytotoxicity : Preliminary tests show that some derivatives exhibit cytotoxic effects on cancer cells while having lower toxicity towards normal cells, highlighting their potential as anticancer agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Propan-2-yl 6-bromo-2-methyl-5-[2-(tert-butoxy)-2-oxoethoxy]-1-benzofuran-3-carboxylate | Similar benzofuran structure | Potential antiprotozoal activity |

| 6-Bromo-5-methoxybenzofuran-3-carboxylic acid | Lacks tert-butoxy group | Antimicrobial properties |

| Tert-butyl 6-bromo-1-benzofuran-3-carboxylate | Different ester group | Antiparasitic activity |

This table illustrates the uniqueness of this compound, particularly its specific functional groups that contribute to its distinct biological properties and potential therapeutic applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the following pathways may be involved:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in the metabolic pathways of pathogens.

- Disruption of Cellular Processes : Its interaction with cellular proteins could disrupt essential processes within pathogenic organisms, leading to their death or reduced viability.

- Modulation of Immune Response : There is potential for this compound to modulate immune responses, enhancing the host's ability to fight infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.